Phaseoloïdine

Vue d'ensemble

Description

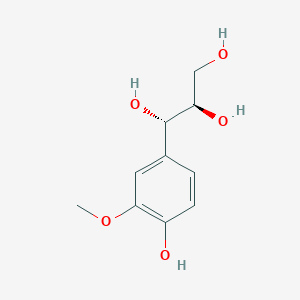

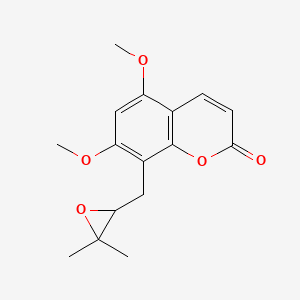

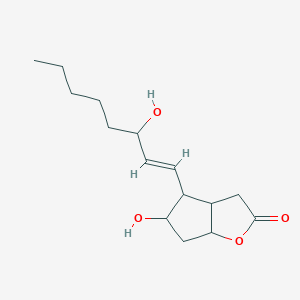

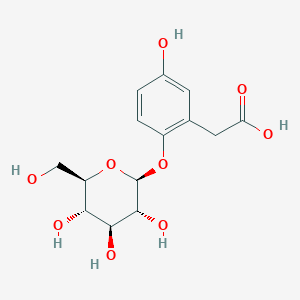

La phaseoloïdine est un glucoside d'acide homogentisique, qui est dérivé de la phénylalanine ou de la tyrosine via la 4-hydroxyphénylpyruvate dioxygénase . Ce composé a été initialement rapporté à partir des graines d'Entada phaseoloides et a été trouvé dans les trichomes de Nicotiana attenuata . La this compound est connue pour son rôle dans les mécanismes de défense des plantes, en particulier contre les insectes herbivores .

Applications De Recherche Scientifique

Phaseoloidin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Phaseoloidin, a homogentisic acid glucoside, primarily targets lepidopteran herbivores . It is found in the trichomes of the Nicotiana Attenuata plant and contributes to the plant’s resistance against these herbivores .

Mode of Action

Phaseoloidin interacts with its targets by being ingested by the herbivores. The ingestion of phaseoloidin negatively influences caterpillar performance . This effect is more pronounced for the generalist, Spodoptera littoralis, than for the specialists, Manduca sexta .

Biochemical Pathways

Phaseoloidin is one of the major secondary metabolites produced by the trichomes of Nicotiana Attenuata . These trichomes serve as miniature self-contained factories for the biosynthesis of secondary metabolites that function as defenses against herbivores .

Pharmacokinetics

It is known that phaseoloidin and entadamide a-β-d-glucopyranoside are metabolized into their respective aglycones during the incubation process . This metabolic process enhances their anti-complement effects .

Result of Action

The ingestion of phaseoloidin results in reduced growth of the herbivore larvae . This suggests that phaseoloidin functions as a direct defense against these herbivores .

Action Environment

The action of phaseoloidin is influenced by the presence of intestinal bacteria. These bacteria likely play an important role in the metabolism of phaseoloidin, and the pharmacological effects of phaseoloidin may be dependent on intestinal bacterial metabolism .

Analyse Biochimique

Biochemical Properties

Phaseoloidin interacts with various biomolecules in biochemical reactions. It is metabolized into its respective aglycone during the incubation process with human fecal microflora . This metabolism enhances its anti-complement effects .

Cellular Effects

Phaseoloidin has been observed to have significant effects on various types of cells. In particular, it has been found to negatively influence the performance of caterpillar larvae, an important herbivore of Nicotiana Attenuata . The ingestion of phaseoloidin was more detrimental to the generalist Spodoptera littoralis than to the specialist Manduca sexta .

Molecular Mechanism

The molecular mechanism of action of Phaseoloidin is primarily through its interaction with biomolecules. It is hypothesized that Phaseoloidin functions as a direct defense in the plant Nicotiana Attenuata . The presence of Phaseoloidin and nicotine in the trichomes of the plant may influence the plant’s defense against herbivores .

Temporal Effects in Laboratory Settings

It has been observed that Phaseoloidin and entadamide A-β-d-glucopyranoside were metabolized into their respective aglycones during the incubation process, which enhanced their anti-complement effects .

Metabolic Pathways

Phaseoloidin is involved in specific metabolic pathways. It is metabolized into its respective aglycone during the incubation process with human fecal microflora . This suggests that the possible metabolic pathways of Phaseoloidin involve the removal of a glucosyl group from the compound and deglycosylation to its respective aglycone .

Transport and Distribution

The transport and distribution of Phaseoloidin within cells and tissues are primarily through the trichomes of the plant Nicotiana Attenuata . These glandular hairs, which can release exudates onto the leaf surface, can profoundly influence the chemistry of the leaf surface .

Subcellular Localization

The subcellular localization of Phaseoloidin is primarily in the trichomes of the plant Nicotiana Attenuata . These trichomes serve as miniature self-contained factories for the biosynthesis of secondary metabolites that function as defenses against herbivores .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La phaseoloïdine peut être synthétisée par la glycosylation de l'acide homogentisique. La réaction implique l'utilisation d'acide homogentisique et d'un donneur de glucosyle approprié dans des conditions spécifiques pour former la liaison glucoside .

Méthodes de Production Industrielle : La production industrielle de la this compound implique l'extraction de sources naturelles telles que les graines d'Entada phaseoloides ou les trichomes de Nicotiana attenuata. La chromatographie en contre-courant à haute vitesse est souvent utilisée pour la séparation et la purification de la this compound à partir d'extraits bruts .

Analyse Des Réactions Chimiques

Types de Réactions : La phaseoloïdine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et Conditions Courants :

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la this compound, tels que des formes oxydées ou réduites, et des glucosides substitués .

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour l'étude de la synthèse et des réactions des glucosides.

5. Mécanisme d'Action

La this compound exerce ses effets par le biais de multiples mécanismes :

Défense des Plantes : Elle agit comme un composé de défense direct dans les plantes, influençant négativement les performances des insectes herbivores.

Composés Similaires :

Entadamide A : Un autre composant majeur d'Entada phaseoloides ayant des activités anti-compléments.

Entadamide A-β-D-glucopyranoside : Un glucoside similaire à la this compound, également présent dans Entada phaseoloides.

Unicité : La this compound est unique en raison de son double rôle dans la défense des plantes et des applications thérapeutiques potentielles dans la neuroprotection et les traitements anti-inflammatoires .

Comparaison Avec Des Composés Similaires

Entadamide A: Another major component of Entada phaseoloides with anti-complement activities.

Entadamide A-β-D-glucopyranoside: A glucoside similar to phaseoloidin, also found in Entada phaseoloides.

Uniqueness: Phaseoloidin is unique due to its dual role in plant defense and potential therapeutic applications in neuroprotection and anti-inflammatory treatments .

Propriétés

IUPAC Name |

2-[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O9/c15-5-9-11(19)12(20)13(21)14(23-9)22-8-2-1-7(16)3-6(8)4-10(17)18/h1-3,9,11-16,19-21H,4-5H2,(H,17,18)/t9-,11-,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFYXXNAFZRZAM-RGCYKPLRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347824 | |

| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118555-82-1 | |

| Record name | [2-(beta-D-Glucopyranosyloxy)-5-hydroxyphenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is phaseoloidin and where is it found?

A1: Phaseoloidin is a natural product identified as a homogentisic acid glucoside []. It was first isolated from Entada phaseoloides [] and later found in the trichomes of the wild tobacco plant, Nicotiana attenuata [, ].

Q2: What is the biological role of phaseoloidin in plants?

A2: In Nicotiana attenuata, phaseoloidin contributes to the plant's defense against herbivorous insects [, ]. It acts as an antifeedant, negatively affecting the growth of both specialist (Manduca sexta) and generalist (Spodoptera littoralis) insect larvae [].

Q3: How does phaseoloidin exert its effect on insects?

A3: While the precise mechanism of action remains to be fully elucidated, it's suggested that phaseoloidin acts as a feeding deterrent, causing reduced food consumption in insect larvae, ultimately impacting their growth and development [].

Q4: What is the chemical structure of phaseoloidin?

A4: Phaseoloidin is a homogentisic acid glucoside. While the provided abstracts don't detail the spectroscopic data, its structure was elucidated using NMR and MS techniques [, ].

Q5: What analytical techniques are used to identify and quantify phaseoloidin?

A6: Researchers utilize a combination of chromatographic and spectroscopic techniques for phaseoloidin analysis. Thin-layer chromatography (TLC) enables initial identification []. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) offers precise quantification and structural confirmation [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1631737.png)